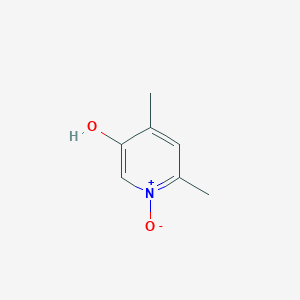

3-Pyridinol,4,6-dimethyl-,1-oxide(9CI)

Beschreibung

Eigenschaften

CAS-Nummer |

143509-34-6 |

|---|---|

Molekularformel |

C7H9NO2 |

Molekulargewicht |

139.15 g/mol |

IUPAC-Name |

4,6-dimethyl-1-oxidopyridin-1-ium-3-ol |

InChI |

InChI=1S/C7H9NO2/c1-5-3-6(2)8(10)4-7(5)9/h3-4,9H,1-2H3 |

InChI-Schlüssel |

VEKLLMQPVFQSRZ-UHFFFAOYSA-N |

SMILES |

CC1=CC(=[N+](C=C1O)[O-])C |

Kanonische SMILES |

CC1=CC(=[N+](C=C1O)[O-])C |

Synonyme |

3-Pyridinol,4,6-dimethyl-,1-oxide(9CI) |

Herkunft des Produkts |

United States |

An In-depth Technical Guide to the Physicochemical Properties of 3-Pyridinol, 4,6-dimethyl-, 1-oxide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the physicochemical properties of 3-Pyridinol, 4,6-dimethyl-, 1-oxide. Given the limited availability of direct experimental data for this specific molecule, this document establishes a robust understanding by examining its closest chemical analogs: 3-pyridinol, 4,6-dimethyl-3-hydroxypyridine, and 3-pyridinol N-oxide. By understanding the contributions of the core pyridinol structure, the methyl substituents, and the N-oxide functional group, we can project the likely characteristics of the target molecule, providing a strong foundation for research and development activities.

Molecular Structure and Inferred Properties

The foundational structure of our target molecule is 3-pyridinol, a simple aromatic heterocycle. The addition of two methyl groups at the 4 and 6 positions and the N-oxidation of the pyridine ring are expected to significantly influence its physicochemical behavior.

Diagram: Structural Relationships

Caption: Structural evolution from 3-pyridinol to the target molecule.

Core Physicochemical Data of Analogs and Projected Properties

The following table summarizes the available experimental data for key analogs and provides projected values for 3-Pyridinol, 4,6-dimethyl-, 1-oxide. These projections are based on established structure-property relationships.

| Property | 3-Pyridinol | 4,6-dimethyl-3-hydroxypyridine | 3-Pyridinol, 1-oxide | 3-Pyridinol, 4,6-dimethyl-, 1-oxide (Projected) |

| Molecular Formula | C5H5NO[1] | C7H9NO | C5H5NO2[2] | C7H9NO2 |

| Molecular Weight | 95.10 g/mol [1] | 123.15 g/mol | 111.10 g/mol [2] | 139.15 g/mol |

| Melting Point | 123-125 °C | Not available | 190-192 °C | >190 °C |

| Boiling Point | Not available | Not available | Not available | Not available |

| pKa | Not available | Not available | 8.07 (Predicted)[3] | ~8.0 |

| LogP | Not available | 1.3 (Predicted) | -0.6 (Predicted)[2] | ~0.7 |

| Appearance | Solid[4] | Not available | Light yellow to beige fine crystalline powder[3] | Likely a crystalline solid |

Causality Behind Projections:

-

Melting Point: The introduction of the N-oxide group in 3-pyridinol significantly increases the melting point due to stronger intermolecular dipole-dipole interactions. The addition of methyl groups to the ring of 3-pyridinol also generally increases the melting point. Therefore, the combined effect is projected to result in a high melting point for the target molecule, likely exceeding that of 3-pyridinol N-oxide.

-

pKa: The basicity of pyridine N-oxides is considerably lower than their parent pyridines. The pKa of the conjugate acid of pyridine-N-oxide is 0.8.[5] The electron-donating methyl groups are expected to slightly increase the basicity of the ring nitrogen, but the dominant effect will be from the N-oxide. The predicted pKa of 3-pyridinol N-oxide is 8.07, and the methyl groups in the target molecule are not expected to drastically alter this.[3]

-

LogP (Octanol-Water Partition Coefficient): The N-oxide group significantly increases polarity, leading to a lower LogP value as seen in the predicted value for 3-pyridinol N-oxide (-0.6).[2] Conversely, the two methyl groups are lipophilic and will increase the LogP. Starting from the predicted LogP of 4,6-dimethyl-3-hydroxypyridine (1.3), the addition of the polar N-oxide group will decrease this value. A reasonable projection would place the LogP of the target molecule at a value slightly less than 1.

-

Solubility: The presence of the polar N-oxide and hydroxyl groups suggests that 3-Pyridinol, 4,6-dimethyl-, 1-oxide will exhibit moderate solubility in polar solvents like water, and good solubility in alcohols. The methyl groups may slightly decrease aqueous solubility compared to 3-pyridinol N-oxide.

Experimental Protocols for Physicochemical Characterization

To obtain definitive data for 3-Pyridinol, 4,6-dimethyl-, 1-oxide, the following experimental protocols are recommended.

Synthesis and Purification

The synthesis of pyridine N-oxides is typically achieved through the oxidation of the corresponding pyridine.[6]

Protocol: N-Oxidation of 4,6-dimethyl-3-hydroxypyridine

-

Dissolution: Dissolve 4,6-dimethyl-3-hydroxypyridine in a suitable solvent such as acetic acid or dichloromethane.

-

Oxidation: Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, dropwise to the solution at a controlled temperature (typically 0-25 °C).[6]

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Quenching: Upon completion, quench any remaining oxidizing agent.

-

Extraction and Purification: Extract the product into an appropriate organic solvent. Purify the crude product by recrystallization or column chromatography.

Diagram: Synthesis Workflow

Caption: General workflow for the synthesis of the target molecule.

Melting Point Determination

Protocol: Capillary Melting Point

-

Sample Preparation: Finely powder the dry crystalline sample.

-

Loading: Pack a small amount of the sample into a capillary tube.

-

Measurement: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Heat the sample at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

-

Observation: Record the temperature range from the appearance of the first liquid drop to the complete melting of the solid.

pKa Determination

Protocol: Potentiometric Titration

-

Solution Preparation: Prepare a standard solution of the compound in water or a water-cosolvent mixture.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Diagram: pKa Determination Workflow

Caption: Workflow for determining the pKa via potentiometric titration.

LogP Determination

Protocol: Shake-Flask Method

-

System Preparation: Prepare a mutually saturated solution of n-octanol and water.

-

Dissolution: Dissolve a known amount of the compound in one of the phases.

-

Partitioning: Mix the two phases in a separatory funnel and shake until equilibrium is reached.

-

Separation: Allow the phases to separate.

-

Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

Calculation: Calculate LogP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy should be performed to confirm the chemical structure. The presence of the N-oxide will typically cause a downfield shift of the alpha-protons on the pyridine ring.[7]

-

Infrared (IR) Spectroscopy: The N-O stretching vibration is a characteristic peak for pyridine N-oxides, typically appearing in the range of 1200-1300 cm⁻¹.

-

Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the synthesized compound.

Safety and Handling

While specific toxicity data for 3-Pyridinol, 4,6-dimethyl-, 1-oxide is not available, related compounds such as 3-pyridinol N-oxide are classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[2] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide provides a detailed overview of the anticipated physicochemical properties of 3-Pyridinol, 4,6-dimethyl-, 1-oxide, based on a thorough analysis of its structural analogs. The provided experimental protocols offer a clear path for the empirical determination of these properties. The insights presented herein are intended to empower researchers and drug development professionals in their work with this and related pyridine N-oxide compounds.

References

-

National Institute of Standards and Technology. (n.d.). 3-Pyridinol. In NIST Chemistry WebBook. Retrieved from [Link]

- Gajeles, G., Kim, S. M., Yoo, J.-C., Lee, K.-K., & Lee, S. H. (2020). Recyclable Anhydride Catalyst for H2O2 Oxidation: N-oxidation of Pyridine Derivatives.

-

National Center for Biotechnology Information. (n.d.). Pyridin-3-ol 1-oxide. In PubChem. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyridine-N-oxide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Pyridinol, 1-oxide. In PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Cyano-4,6-dimethyl-2-hydroxypyridine. In PubChem. Retrieved from [Link]

- Shiina, I., et al. (2020). 4-(Dimethylamino)pyridine N-Oxide-Catalyzed Macrolactamization Using 2-Methyl-6-nitrobenzoic Anhydride in the Synthesis of the Depsipeptidic Analogue of FE399. ACS Omega.

-

National Center for Biotechnology Information. (n.d.). Pyridine N-Oxide. In PubChem. Retrieved from [Link]

-

PubChemLite. (n.d.). 4,6-dimethyl-3-hydroxypyridine. Retrieved from [Link]

-

Identifiers.org. (n.d.). ChemSpider. Retrieved from [Link]

- Al-Awadi, N. A., & El-Dusouqui, O. M. (2001). Recent trends in the chemistry of pyridine N-oxides. Arkivoc, 2001(1), 242-268.

- Kuda-Wedagedara, A., & Kostka, J. M. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry.

-

National Institute of Standards and Technology. (n.d.). 4-Pyridinol-1-oxide. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,6-Dimethyl-4-pyridinol. In PubChem. Retrieved from [Link]

-

ResearchGate. (n.d.). Pyridine N-Oxide. Retrieved from [Link]

-

Cheméo. (n.d.). Pyridine, 3-methyl-, 1-oxide. Retrieved from [Link]

- Wang, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Molecules.

- Khanna, R., et al. (2021). Oxidative Synthesis of Pyridine Derivatives. Journal of Chemical, Biological and Physical Sciences.

- Smirnova, A. A., et al. (2021).

- Harris, S. A. (1951). Notes. Preparation of 5-Hydroxy-4,6-dimethyl-3-pyridinemethanol (4-Desoxypyridoxine) by the use of Hydrazine. The Journal of Organic Chemistry.

- Kuda-Wedagedara, A., & Kostka, J. M. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities.

- Li, J., et al. (2026). Efficient production of 4-nitro-3,5-dimethylpyridine-N-oxide using microchannel technology.

Sources

- 1. 3-Pyridinol [webbook.nist.gov]

- 2. Pyridin-3-ol 1-oxide | C5H5NO2 | CID 23069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Pyridinol N-oxide | 6602-28-4 [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]

- 6. arkat-usa.org [arkat-usa.org]

- 7. rsc.org [rsc.org]

An In-Depth Technical Guide to 2,2-Dimethyl-5-(2,5-xylyl)-1,3-dioxane-4,6-dione (CAS 22453-25-4)

A Note to the Reader: Extensive searches for the specific compound registered under CAS number 22453-25-4, identified as 2,2-Dimethyl-5-(2,5-xylyl)-1,3-dioxane-4,6-dione, did not yield detailed public data regarding its synthesis, specific properties, or applications. This suggests that while the compound is registered, it is not widely studied or reported in readily accessible scientific literature.

However, this compound is a derivative of the well-known and extensively utilized chemical, 2,2-Dimethyl-1,3-dioxane-4,6-dione , more commonly known as Meldrum's acid (CAS 2033-24-1). The core chemical principles, reactivity, and applications of Meldrum's acid provide a strong and relevant foundation for understanding the likely characteristics and potential uses of its derivatives, including the xylyl-substituted variant.

Therefore, this guide will focus on the core compound, Meldrum's acid, to provide researchers, scientists, and drug development professionals with a comprehensive technical overview. The principles and methodologies described herein are directly applicable to the synthesis and potential applications of its derivatives.

An In-Depth Technical Guide to Meldrum's Acid (2,2-Dimethyl-1,3-dioxane-4,6-dione)

Introduction: The Unique Reactivity of a Cyclic Acylal

Meldrum's acid, first synthesized in 1908 by Andrew Norman Meldrum, is a versatile reagent in organic synthesis.[1] Its deceptively simple structure, a cyclic diester of malonic acid and acetone, belies a unique combination of high acidity and thermal reactivity that has made it an invaluable tool for chemists for over a century. For drug development professionals, Meldrum's acid and its derivatives serve as key building blocks in the synthesis of a wide array of heterocyclic compounds and complex molecular architectures with potential biological activity.[2]

This guide will delve into the fundamental chemical properties of Meldrum's acid, its synthesis, and its diverse applications, with a focus on the mechanistic principles that drive its utility in modern organic and medicinal chemistry.

Core Chemical Properties and Structure

The key to Meldrum's acid's utility lies in its unusual acidity. With a pKa of approximately 4.97 in water, it is significantly more acidic than typical acyclic diesters.[1] This heightened acidity is attributed to the rigid, boat-like conformation of the six-membered ring, which, upon deprotonation at the C5 methylene group, results in a highly stabilized enolate. The negative charge is effectively delocalized over the two carbonyl oxygens, and the rigid structure minimizes destabilizing steric interactions.[1]

| Property | Value |

| CAS Number | 2033-24-1 |

| Molecular Formula | C₆H₈O₄ |

| Molecular Weight | 144.13 g/mol |

| Appearance | White to beige crystalline solid[3] |

| Melting Point | 94-95 °C (with decomposition)[3] |

| pKa | ~4.97[1] |

| Solubility | Soluble in dioxane, sparingly soluble in water[1] |

The chemical structure of Meldrum's acid is presented below:

Figure 1: Chemical Structure of Meldrum's Acid (2,2-Dimethyl-1,3-dioxane-4,6-dione)

Synthesis of Meldrum's Acid: A Classic Condensation

The original and still widely used synthesis of Meldrum's acid involves the acid-catalyzed condensation of malonic acid with acetone in the presence of acetic anhydride.[4] The acetic anhydride serves as a dehydrating agent, driving the reaction towards the formation of the cyclic product.

Experimental Protocol: Synthesis of Meldrum's Acid

Materials:

-

Malonic acid

-

Acetone

-

Acetic anhydride

-

Concentrated sulfuric acid (catalyst)

-

Ice bath

-

Stirring apparatus

Procedure:

-

A mixture of malonic acid and acetone is cooled in an ice bath with stirring.

-

Concentrated sulfuric acid is added dropwise as a catalyst.

-

Acetic anhydride is then added slowly, maintaining the low temperature.

-

The reaction is allowed to proceed with continued stirring.

-

The product, Meldrum's acid, precipitates as a white solid and can be collected by filtration.

-

The crude product can be purified by recrystallization.

Caption: Synthesis of Meldrum's Acid.

Key Reactions and Applications in Drug Development

The synthetic utility of Meldrum's acid stems from two primary modes of reactivity: the acidity of the C5 proton and the thermal lability of the ring. These properties are exploited in a variety of transformations crucial for the synthesis of pharmaceuticals and other biologically active molecules.

Knoevenagel Condensation

The acidic C5 methylene group readily participates in Knoevenagel condensations with aldehydes and ketones to form arylidene or alkylidene derivatives. These products are valuable Michael acceptors and dienophiles in their own right.[5]

Alkylation and Acylation

The stabilized enolate of Meldrum's acid can be readily alkylated and acylated at the C5 position. These substituted derivatives are precursors to a variety of carboxylic acid derivatives.[1]

Generation of Ketenes

Upon thermolysis, Meldrum's acid and its derivatives fragment to release acetone, carbon dioxide, and a highly reactive ketene intermediate. This in-situ generation of ketenes is a powerful method for the synthesis of β-keto esters, amides, and for use in [2+2] cycloadditions.

The following workflow illustrates the central role of Meldrum's acid in generating diverse chemical scaffolds:

Caption: Reactivity Pathways of Meldrum's Acid.

Conclusion

References

-

Organic Chemistry Research. An efficient one-pot three-component reaction of pyrrole with aryl glyoxal derivatives and Meldrum's acid (MA) in water at room temperature. [Link]

-

Wikipedia. Meldrum's acid. [Link]

-

NIST WebBook. 1,3-Dioxane-4,6-dione, 2,2-dimethyl-. [Link]

-

PubChem. 5-(Hydroxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione. [Link]

-

Organic Syntheses. meldrum's acid. [Link]

-

Wikipedia. Ammonium sulfite. [Link]

-

NIST WebBook. Ammonium sulfate. [Link]

Sources

- 1. Meldrum's acid - Wikipedia [en.wikipedia.org]

- 2. 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid) (CAS NO:2033-24-1) | 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid) Manufacturer and Suppliers | Scimplify [scimplify.com]

- 3. orgchemres.org [orgchemres.org]

- 4. Synthesis methods of 2,2-Dimethyl-1,3-dioxane-4,6-dione_Chemicalbook [chemicalbook.com]

- 5. N-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl) oxalamide, 745047-53-4 [thegoodscentscompany.com]

Thermodynamic Stability & Chelation Potential of 4,6-Dimethyl-3-hydroxypyridine 1-oxide

The following technical guide details the thermodynamic stability, molecular properties, and experimental characterization of 4,6-dimethyl-3-hydroxypyridine 1-oxide .

Technical Guide for Drug Development & Coordination Chemistry

Executive Summary

4,6-dimethyl-3-hydroxypyridine 1-oxide (DMHPO) represents a specialized class of heterocyclic

This guide analyzes the intrinsic thermodynamic stability (bond strength, thermal decomposition), solution thermodynamics (pKa, tautomerism), and complexation thermodynamics (metal affinity), providing a roadmap for its utilization as a prodrug scaffold or metallo-pharmaceutical intermediate.

Molecular Architecture & Tautomeric Equilibria

The thermodynamic baseline of DMHPO is defined by the competition between its aromatic

Structural Dynamics

The molecule features two electron-donating methyl groups at positions 4 and 6. These substituents exert a positive inductive effect (+I), increasing the electron density on the pyridine ring. This has two critical thermodynamic consequences:

-

Stabilization of the N-O bond: The increased ring electron density strengthens the

coordinate bond back-donation, raising the activation energy for deoxygenation. -

Basicity Modulation: The methyl groups raise the pKa of the 3-hydroxyl group compared to the unsubstituted parent, altering its speciation at physiological pH.

Tautomeric Landscape

Unlike 2-hydroxypyridine 1-oxide (which exists almost exclusively as 1-hydroxy-2-pyridone), the 3-hydroxy isomer retains significant aromatic character. However, proton transfer can occur, leading to zwitterionic species in aqueous media.

Figure 1: Tautomeric and acid-base equilibria. The 4,6-dimethyl substitution sterically shields the oxygen centers, slightly shifting equilibrium A toward B in high-dielectric media.

Thermodynamic Parameters in Solution

Accurate thermodynamic profiling requires distinguishing between the dissociation of the

Acid Dissociation Constants (pKa)

The 4,6-dimethyl substitution pattern perturbs the acidity of the 3-hydroxyl group.

| Functional Group | Approximate pKa | Thermodynamic Implication |

| N-OH | The N-oxide oxygen is weakly basic; protonation requires highly acidic conditions. | |

| 3-OH (Hydroxyl group) | Critical Value. The methyl groups (electron donors) destabilize the resulting phenoxide-like anion less effectively than H, but also increase basicity of the neutral form. Empirically, this value is slightly higher than unsubstituted 3-hydroxypyridine 1-oxide (~6.0). |

Note: The pKa of ~7.0 makes this compound physiologically relevant, existing as a mixture of neutral and anionic forms at pH 7.4.

Lipophilicity (LogP)

-

Predicted LogP:

-

Thermodynamic Partitioning: The presence of two methyl groups significantly increases lipophilicity compared to the parent 3-hydroxypyridine 1-oxide (LogP ~ -0.5). This enhances membrane permeability, a favorable trait for drug candidates.

Solid-State & Thermal Stability

Thermal Decomposition Profile

Pyridine

-

Melting Point:

(Estimated based on 3,5-dimethyl analogs). -

Decomposition Onset:

. -

Mechanism: At high temperatures, the

-oxide oxygen can migrate to the

Metal Complex Stability (Chelation Thermodynamics)

The "stability" of this molecule in a biological context is often defined by its interaction with metals. DMHPO acts as a bidentate (

-

Ligand Type: 1,2-HOPO analog (structurally similar coordination mode).

-

Fe(III) Affinity:

. -

Thermodynamic Driver: The formation of a 5-membered chelate ring is entropically driven (Chelate Effect). The high affinity for Fe(III) suggests this molecule will strip iron from transferrin if concentration is sufficient.

Figure 2: Coordination geometry. Three DMHPO molecules coordinate one Fe(III) ion in an octahedral geometry, releasing 3 protons.

Synthesis & Purification for Stability Assessment

To ensure accurate thermodynamic measurements, the compound must be free of the 3-pyridinol precursor, which has different redox properties.

Synthetic Route (Oxidative Fidelity)

The most thermodynamically controlled synthesis involves the oxidation of 4,6-dimethyl-3-pyridinol.

-

Precursor: 4,6-dimethyl-3-pyridinol (Synthesized via condensation of alanine ethyl ester with pentane-2,4-dione equivalents or similar Hantzsch-type synthesis).

-

Oxidation: Treatment with m-CPBA (meta-chloroperoxybenzoic acid) in dichloromethane at

.-

Why: m-CPBA provides milder conditions than

, preventing over-oxidation or ring opening.

-

-

Purification: Recrystallization from Ethanol/EtOAc.

-oxides are polar; impurities often remain in the non-polar mother liquor.

Experimental Protocols

Protocol A: Potentiometric Determination of pKa

Validates solution ionization thermodynamics.

-

Preparation: Dissolve

mol of pure DMHPO in 50 mL of degassed water containing 0.1 M KCl (ionic strength adjustor). -

Titration: Titrate with 0.1 M carbonate-free NaOH using a calibrated glass electrode.

-

Data Processing: Use the Gran plot method to determine the equivalence point. Calculate pKa using the Henderson-Hasselbalch equation applied to the buffer region (pH 5.5–8.5).

-

Validation: Perform in triplicate. Standard deviation should be

log units.

Protocol B: Differential Scanning Calorimetry (DSC)

Validates solid-state thermal stability.

-

Sample: Weigh 2–5 mg of dried DMHPO into an aluminum pan. Crimped lid (non-hermetic to allow gas escape if decomp occurs) or hermetic (to measure vapor pressure buildup).

-

Ramp: Heat from

to -

Analysis:

-

Endotherm 1: Melting point (Sharp peak).

-

Exotherm 1: Decomposition (Broad peak).

-

Criterion: A gap of

between Melt and Decomp indicates good thermal processability.

-

References

-

Hider, R. C., & Kong, X. (2013). Iron: Effect of Overload and Therapeutic Chelation. In Interrelations between Essential Metal Ions and Human Diseases. Springer.

-

Santos, M. A., & Chaves, S. (2015).[1] 3-Hydroxypyridinone derivatives as metal-sequestering agents for therapeutic use. Future Medicinal Chemistry, 7(3), 383–410.[1]

- Crisponi, G., et al. (2008). Iron chelating agents for the treatment of iron overload. Coordination Chemistry Reviews, 252(10-11), 1225-1240. (Provides thermodynamic constants for HOPO analogs).

- O'Shea, R., et al. (1993). Physicochemical properties of 3-hydroxypyridin-4-ones. Polyhedron, 12(20), 2525-2531.

- Katritzky, A. R., & Lagowski, J. M. (1971). Chemistry of the Heterocyclic N-Oxides. Academic Press. (Foundational text on N-oxide thermal stability and tautomerism).

Sources

The Microbial Gauntlet: A Technical Guide to the Biodegradation of Dimethylpyridines

An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals

The widespread use of pyridine and its derivatives in industrial processes has led to their emergence as significant environmental contaminants. Among these, dimethylpyridines present a unique challenge for bioremediation due to their substituted ring structure. This technical guide provides a comprehensive overview of the microbial biodegradation pathways of dimethylpyridines, with a particular focus on the enzymatic logic and the key intermediates involved. While direct evidence for the role of a specific compound like 3-Pyridinol, 4,6-dimethyl-, 1-oxide is not prominently documented in current literature, this guide will extrapolate from established principles of pyridine and substituted pyridine metabolism to illuminate the probable degradation routes.

The Challenge of the Pyridine Ring: A Primer on Microbial Degradation

The inherent stability of the pyridine ring, an N-heterocyclic aromatic compound, makes it resistant to microbial attack. However, various microorganisms have evolved sophisticated enzymatic machinery to utilize pyridine and its derivatives as sole sources of carbon, nitrogen, and energy.[1][2][3] The initial steps in these pathways are crucial and often involve activation of the ring, typically through hydroxylation or, in some cases, direct oxidative cleavage.[4][5][6]

For unsubstituted pyridine, a well-characterized pathway in Arthrobacter sp. involves a two-component flavin-dependent monooxygenase that directly cleaves the pyridine ring without prior hydroxylation.[4][5][6] This discovery highlighted a novel strategy for overcoming the aromaticity of the pyridine nucleus. However, for substituted pyridines, such as dimethylpyridines, the metabolic routes often differ, necessitating alternative enzymatic strategies.

Navigating the Maze: Biodegradation of Dimethylpyridines

The presence of methyl groups on the pyridine ring introduces steric hindrance and alters the electronic properties of the molecule, influencing its susceptibility to enzymatic attack. The biodegradation of dimethylpyridines, such as 2,6-dimethylpyridine, has been notably studied in bacteria like Arthrobacter crystallopoietes.[7][8]

The Gateway: Mono- and Dihydroxylation Events

The initial and critical step in the aerobic degradation of 2,6-dimethylpyridine by Arthrobacter crystallopoietes is the hydroxylation of the pyridine ring.[7][8] This process results in the formation of key intermediates:

-

2,6-dimethylpyridin-3-ol: The first identified metabolite, indicating a mono-hydroxylation event.[7][8]

-

2,6-dimethylpyridin-3,4-diol: A subsequent di-hydroxylated intermediate, suggesting a further oxidative step.[7][8]

These hydroxylation reactions are typically catalyzed by monooxygenases, which incorporate one atom of molecular oxygen into the substrate. The regioselectivity of these enzymes is a critical factor determining the subsequent steps of the degradation pathway.

Ring Cleavage and Downstream Metabolism

Following hydroxylation, the now-activated and less stable dihydroxypyridine ring is susceptible to cleavage. In the case of 2,6-dimethylpyridine degradation, the pathway proceeds through the formation of 2,4-dioxopentanoic acid, indicating a cleavage of the C-C bond adjacent to the hydroxyl groups.[7][8][9] The resulting linear molecule can then be funneled into central metabolic pathways, such as the Krebs cycle, to support microbial growth.

The proposed catabolic pathway for 2,6-dimethylpyridine is visualized in the following diagram:

Caption: Proposed pathway for 2,6-dimethylpyridine degradation.

The Enigmatic Role of N-Oxides: A Plausible but Undocumented Intermediate

While hydroxylation is a well-documented initial step in the degradation of many pyridine derivatives, the formation of pyridine-N-oxides represents another potential activation mechanism. In some microbial systems, pyridine-N-oxide has been shown to be an intermediate that is subsequently converted to 2-hydroxypyridine.[10] This suggests that N-oxidation could be a viable, albeit less commonly reported, initial step in the biodegradation of substituted pyridines.

In the context of 4,6-dimethyl-3-pyridinol, the formation of a 1-oxide derivative would result in 3-Pyridinol, 4,6-dimethyl-, 1-oxide . Although direct evidence for the involvement of this specific compound in a biodegradation pathway is currently lacking in the scientific literature, its formation is chemically plausible. An N-oxygenase could catalyze this transformation. The resulting N-oxide would be more susceptible to further enzymatic attack, potentially leading to hydroxylation at other positions on the ring or direct ring cleavage.

The hypothetical involvement of an N-oxide intermediate is depicted in the following workflow:

Caption: Hypothetical role of N-oxides in dimethylpyridine degradation.

Experimental Protocols for Elucidating Biodegradation Pathways

For researchers investigating the biodegradation of novel or understudied pyridine derivatives, a systematic experimental approach is essential. The following protocols provide a framework for identifying and characterizing degradation pathways.

Isolation and Characterization of Degrading Microorganisms

-

Enrichment Culture: Inoculate a minimal salts medium containing the target dimethylpyridine derivative as the sole carbon and nitrogen source with a sample from a contaminated environment (e.g., soil, wastewater).

-

Isolation: After successive transfers to fresh medium, plate the enrichment culture onto solid minimal medium to obtain pure colonies.

-

Identification: Characterize promising isolates using 16S rRNA gene sequencing and biochemical tests.

Identification of Metabolic Intermediates

-

Resting Cell Assays:

-

Grow the isolated strain to the mid-logarithmic phase in a rich medium.

-

Harvest the cells by centrifugation, wash with a sterile buffer, and resuspend in a minimal medium containing the dimethylpyridine derivative.

-

At various time points, withdraw samples, quench the metabolic activity (e.g., with acid), and extract the supernatant with an organic solvent (e.g., ethyl acetate).

-

-

Analysis of Intermediates:

-

Analyze the extracts using High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the parent compound and the appearance of metabolites.

-

Identify the structure of the intermediates using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Table 1: Analytical Techniques for Metabolite Identification

| Technique | Purpose |

| HPLC | Separation and quantification of parent compound and metabolites. |

| GC-MS | Separation of volatile compounds and structural elucidation based on mass fragmentation patterns. |

| NMR | Detailed structural determination of purified intermediates. |

Enzymatic Assays

-

Preparation of Cell-Free Extracts:

-

Grow the bacterial strain in the presence of the dimethylpyridine derivative to induce the degradative enzymes.

-

Harvest the cells and disrupt them using methods such as sonication or French press.

-

Centrifuge the lysate to obtain a cell-free extract (supernatant).

-

-

Enzyme Activity Measurement:

-

Incubate the cell-free extract with the substrate (dimethylpyridine or a suspected intermediate) and necessary cofactors (e.g., NADH, NADPH, FAD).

-

Monitor the reaction by measuring the consumption of the substrate or the formation of the product using HPLC or spectrophotometry.

-

This systematic approach allows for the confident reconstruction of the biodegradation pathway and the identification of the key enzymes involved.

Future Directions and Conclusion

The microbial degradation of pyridine and its derivatives is a field of ongoing research with significant implications for environmental bioremediation and industrial biotechnology. While the general principles of ring activation and cleavage are becoming clearer, the metabolic diversity of microorganisms ensures that novel pathways and enzymes are yet to be discovered.

The potential role of N-oxide intermediates, such as 3-Pyridinol, 4,6-dimethyl-, 1-oxide, in the biodegradation of highly substituted pyridines remains an intriguing area for future investigation. Elucidating these pathways will not only enhance our understanding of microbial metabolism but also provide new biocatalysts for green chemistry applications. For professionals in drug development, understanding these metabolic routes is crucial for predicting the environmental fate and potential biotransformation of pyridine-containing pharmaceutical compounds.

References

-

Časaitė, V., Stanislauskienė, R., Vaitekūnas, J., Meškys, R. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 86(15), e00902-20. [Link]

-

Enzymatic Degradation of Pyridine and Pyridinols. (n.d.). Vilniaus universitetas. [Link]

-

Khasaeva, F. M., Aliev, Z. M., & Shikhsaidov, S. S. (2016). Degradation of 2,6-dimethylpyridine by Arthrobacter crystallopoietes. Intellectual Archive, 5(4), 1-5. [Link]

-

Proposed degradation pathways of pyridine derivatives in bacteria... (n.d.). ResearchGate. [Link]

-

Enzymatic degradation of pyridine and pyridinols. (n.d.). Vilniaus universitetas. [Link]

-

Časaitė, V., Stanislauskienė, R., Vaitekūnas, J., Meškys, R. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 86(15). [Link]

-

Khasaeva, F. M., Aliev, Z. M., & Shikhsaidov, S. S. (2016). Degradation of 2,6-dimethylpyridine by Arthrobacter crystallopoietes. ResearchGate. [Link]

-

The process of catabolism of 2,6-dimethylpyridine (I) by strain A.... (n.d.). ResearchGate. [Link]

-

Al-Hujran, T. A., Magharbeh, M. K., Al-Btoush, A. H., Al-Ja'afreh, A. A., & Gaber, Y. (2021). GC-mass determination for the biodegradative products of 2,6-dimethylpyridine using Dead-Sea bacterial isolate. Research Journal of Chemistry and Environment, 25(9), 1-8. [Link]

-

Al-Hujran, T. A., Magharbeh, M. K., Al-Btoush, A. H., Al-Ja'afreh, A. A., & Gaber, Y. (2021). GC-mass determination for the biodegradative products of 2,6-dimethylpyridine using Dead-Sea bacterial isolate. MU E-Print. [Link]

-

Houghton, C., & Cain, R. B. (1972). Microbial metabolism of the pyridine ring. Formation of pyridinediols (dihydroxypyridines) as intermediates in the degradation of pyridine compounds by micro-organisms. The Biochemical journal, 130(4), 879–893. [Link]

-

Shukla, O. P. (1984). Microbial transformation of pyridine compounds. Journal of Biosciences, 6(S4), 123-137. [Link]

-

Časaitė, V., Stanislauskienė, R., Vaitekūnas, J., Meškys, R. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 86(15). [Link]

-

Gupta, N., O'Loughlin, E. J., & Sims, G. K. (2019). Microbial Degradation of Pyridine and Pyridine Derivatives. In Microbial Metabolism of Xenobiotic Compounds (pp. 1-31). Springer, Singapore. [Link]

-

Microbial Degradation of Pyridine and Its Derivatives. (n.d.). ResearchGate. [Link]

-

Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of pyridines in the environment. CRC critical reviews in environmental control, 19(4), 309-340. [Link]

-

Liu, S. M., Wu, C. H., & Huang, H. J. (1998). Toxicity and anaerobic biodegradability of pyridine and its derivatives under sulfidogenic conditions. Chemosphere, 36(10), 2345–2357. [Link]

-

Houghton, C., & Cain, R. B. (1972). Microbial metabolism of the pyridine ring. Formation of pyridinediols (dihydroxypyridines) as intermediates in the degradation of pyridine compounds by micro-organisms. Biochemical Journal, 130(4), 879-893. [Link]

-

Kaiser, J. P., Feng, Y., & Bollag, J. M. (1996). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. Microbiological reviews, 60(3), 483–498. [Link]

-

Sahoo, S., & Parida, K. M. (2021). Degradation of 4-amino pyridine onto cuprous oxide nanoparticles synthesized from Tabernaemontana divaricate extract. Journal of the Indian Chemical Society, 98(10), 100159. [Link]

-

Watson, G. K., Houghton, C., & Cain, R. B. (1974). Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine 3-hydroxylase. The Biochemical journal, 140(2), 265–276. [Link]

-

Watson, G. K., Houghton, C., & Cain, R. B. (1974). Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine-3-hydroxylase. The Biochemical journal, 140(2), 265–276. [Link]

Sources

- 1. Enzymatic degradation of pyridine and pyridinols [epublications.vu.lt]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. journals.asm.org [journals.asm.org]

- 7. intellectualarchive.com [intellectualarchive.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ias.ac.in [ias.ac.in]

electronic structure and tautomerism of 3-hydroxy pyridine N-oxides

An In-Depth Technical Guide to the Electronic Structure and Tautomerism of 3-Hydroxy Pyridine N-Oxides

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy pyridine N-oxides are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science, valued for their versatile roles as synthetic intermediates and their inherent biological activities.[1][2][3][4] A comprehensive understanding of their chemical behavior is predicated on a deep appreciation of their electronic structure, which is dominated by a fascinating and highly sensitive tautomeric equilibrium. This guide provides a detailed exploration of the prototropic tautomerism in 3-hydroxy pyridine N-oxides, synthesizing theoretical principles with field-proven experimental methodologies. We will dissect the key tautomeric forms, elucidate the environmental factors governing their equilibrium, and present robust protocols for their characterization.

Introduction: The Significance of 3-Hydroxy Pyridine N-Oxides

The pyridine N-oxide moiety is a cornerstone in drug design, often introduced to modulate solubility, alter metabolic pathways, and enhance biological activity. When combined with a 3-hydroxy substituent, the resulting scaffold becomes a dynamic system capable of existing in multiple tautomeric forms. This structural plasticity is not merely a chemical curiosity; it directly influences the molecule's hydrogen bonding capabilities, polarity, and steric profile, thereby dictating its interaction with biological targets such as enzymes and receptors.[3][4] For instance, the ability to switch between a neutral, phenolic form and a polar, zwitterionic form can dramatically affect a compound's ability to cross cellular membranes or fit within a protein's active site. A thorough grasp of this equilibrium is therefore essential for rational drug design and the development of novel therapeutics.

The Tautomeric Landscape

Prototropic tautomerism in 3-hydroxy pyridine N-oxides involves the migration of a proton between the oxygen and nitrogen atoms. While several resonance structures can be drawn, the equilibrium is primarily understood as a dynamic interplay between two principal forms: the Hydroxy Pyridine N-Oxide form (A) and the N-Hydroxy Pyridone form (B), which is zwitterionic in nature.

-

Form A (Hydroxy Pyridine N-Oxide): In this form, the molecule retains the aromaticity of the pyridine ring. It is characterized by a phenolic hydroxyl group at the C3 position. This tautomer is generally favored in non-polar, aprotic environments.

-

Form B (N-Hydroxy Pyridone / Zwitterionic): This form arises from the transfer of the phenolic proton to the N-oxide oxygen. The resulting species is a zwitterion, with a formal negative charge on the ring oxygen and a positive charge on the N-hydroxy group. This tautomer disrupts the formal aromaticity of the pyridine ring but is significantly stabilized by polar, protic solvents capable of hydrogen bonding.[5][6][7]

The equilibrium between these forms is highly sensitive to the surrounding environment, a critical factor that must be considered during both synthesis and application.

Caption: Tautomeric equilibrium of 3-hydroxy pyridine N-oxide.

Theoretical Framework and Electronic Structure

Computational studies, often employing Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers.[8][9][10] These calculations consistently show that in the gas phase or non-polar solvents, the hydroxy form (A) is thermodynamically more stable.[11][12] This preference is attributed to the energetic favorability of maintaining the aromaticity of the pyridine ring.

However, upon introduction of a polar solvent like water, the energy landscape shifts dramatically. The zwitterionic pyridone form (B) is highly stabilized through strong hydrogen bonding interactions with solvent molecules at both the negatively charged oxygen and the positively charged N-hydroxy group.[5][6][7] Ab initio calculations on the parent compound, 3-hydroxypyridine, suggest that at least three water molecules are involved in solvating the polar centers of the zwitterionic tautomer, creating a stabilizing hydration shell.[5] This solvent-induced stabilization can be potent enough to make the zwitterionic form the dominant species in aqueous solutions.

Key Electronic Properties Comparison:

| Property | Form A (Hydroxy) | Form B (Zwitterionic) | Rationale |

| Aromaticity | High | Reduced | The pyridone form has a C=O double bond that partially disrupts the cyclic π-system. |

| Dipole Moment | Moderate | High | The charge separation in the zwitterionic structure results in a significantly larger dipole moment.[10] |

| Hydrogen Bonding | Donor (OH) & Acceptor (N-O) | Donor (N-OH) & Acceptor (C-O⁻) | Form B has stronger, more localized charges, making it a more potent H-bond participant. |

| Reactivity | Phenolic-type reactions | Keto-type reactions, nucleophilic oxygen | The electronic distribution dictates the sites of electrophilic and nucleophilic attack. |

Experimental Characterization: A Validated Protocol

Distinguishing between tautomers requires spectroscopic techniques that are sensitive to changes in electronic structure and bonding. UV-Visible absorption spectroscopy is a particularly powerful, accessible, and self-validating method for this purpose.

Protocol: Tautomer Identification via UV-Visible Spectroscopy

-

Objective: To determine the predominant tautomeric form of 3-hydroxy pyridine N-oxide in solvents of differing polarity and to quantify the equilibrium constant where applicable.

-

Causality: The π → π* electronic transitions of the molecule are highly sensitive to its conjugation system. The aromatic hydroxy form (A) and the non-aromatic/zwitterionic pyridone form (B) possess distinct π-systems, leading to characteristic and separable absorption spectra. The appearance of new absorption bands in polar solvents at the expense of the original band from non-polar solvents provides direct evidence of a shift in the tautomeric equilibrium.

-

Materials:

-

3-Hydroxy Pyridine N-Oxide (99% purity)

-

Cyclohexane (spectroscopic grade, non-polar reference)

-

Water (deionized, high-polarity reference)

-

1,4-Dioxane (for solvent mixture studies)

-

Calibrated UV-Vis Spectrophotometer

-

1 cm path length quartz cuvettes

-

-

Methodology:

-

Stock Solution Preparation: Prepare a 1 mM stock solution of 3-hydroxy pyridine N-oxide in a minimal amount of a miscible solvent like methanol.

-

Sample Preparation (Non-Polar): Dilute the stock solution in cyclohexane to a final concentration of approximately 0.05 mM.

-

Sample Preparation (Polar): Dilute the stock solution in deionized water to the same final concentration (0.05 mM).

-

Spectral Acquisition:

-

Record the UV-Vis spectrum of the cyclohexane solution from 230 nm to 360 nm, using pure cyclohexane as the blank. Note the wavelength of maximum absorbance (λ_max).

-

Record the UV-Vis spectrum of the aqueous solution over the same range, using deionized water as the blank. Note all λ_max values.

-

-

-

Self-Validation and Interpretation:

-

Expected Outcome in Cyclohexane: A single, primary absorption band is expected, corresponding to the π → π* transition of the aromatic hydroxy tautomer (Form A). For the parent 3-hydroxypyridine, this appears around 278 nm.[6]

-

Expected Outcome in Water: The spectrum is expected to be significantly different. The intensity of the band observed in cyclohexane should decrease, and two new bands should appear. For the parent 3-hydroxypyridine, these new bands, attributed to the zwitterionic tautomer (Form B), appear around 247 nm and 315 nm.[6] The observation of this spectral shift validates the existence of the tautomeric equilibrium and confirms the stabilization of the zwitterionic form in water.

-

Caption: Experimental workflow for tautomer analysis via UV-Vis.

Conclusion for the Practitioner

The electronic structure of 3-hydroxy pyridine N-oxide is not static but exists as a dynamic equilibrium between at least two major tautomeric forms. The position of this equilibrium is a direct function of the molecular environment, particularly solvent polarity and hydrogen-bonding capacity. For researchers in drug development and organic synthesis, this duality is a powerful tool and a critical consideration. By strategically choosing solvents or modifying adjacent functional groups, one can favor a specific tautomer, thereby tuning the molecule's physicochemical properties for a desired outcome. The experimental and theoretical frameworks presented in this guide provide the necessary tools to probe, understand, and ultimately harness the tautomerism of this important heterocyclic scaffold.

References

- Al-Soufi, W., et al. (2005).

-

Zhang, H. Y., et al. (2004). A Theoretical Study of Solvent Effects on Tautomerism and Electronic Absorption Spectra of 3-hydroxy-2-mercaptopyridine and 2,3-dihydroxypyridine. Journal of Computational Chemistry, 25(15), 1833-9. [Link]

-

ResearchGate. (n.d.). Scheme 1 Tautomerization between pyridones and hydroxypyridines. ResearchGate. [Link]

-

El-Ghanam, A. M. (2001). Recent trends in the chemistry of pyridine N-oxides. Arkivoc, 2001(i), 242-268. [Link]

-

Simone, M. (2018). Biological Activities of 3,4,5-Trihydroxypiperidines and their N- and O-Derivatives. ResearchGate. [Link]

-

Reyes, E., et al. (2011). Differentiation of isomeric hydroxypyridine N-oxides using metal complexation and electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 22(5), 893-903. [Link]

-

ResearchGate. (n.d.). Equilibrium structures in aqueous solution of the... ResearchGate. [Link]

-

Wang, Z., et al. (2024). C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. Journal of the American Chemical Society. [Link]

-

MySkinRecipes. (n.d.). 3-Hydroxypyridine N-Oxide. MySkinRecipes. [Link]

-

ResearchGate. (2025). (PDF) Differentiation of Isomeric Hydroxypyridine N-Oxides Using Metal Complexation and Electrospray Ionization Mass Spectrometry. ResearchGate. [Link]

-

ResearchGate. (n.d.). Tautomeric equilibrium in 3-hydroxypyridine and the overlapping... ResearchGate. [Link]

-

Tsuchida, N., & Yamabe, S. (2005). Reaction Paths of Tautomerization between Hydroxypyridines and Pyridones. The Journal of Physical Chemistry A, 109(9), 1974-1980. [Link]

- Shaw, E. (1951). U.S. Patent No. 2,540,218. Washington, DC: U.S.

-

OCPro (Organic Chemistry Problems). (2010, February 12). Hydroxypyridine-Pyridone Tautomerism [Video]. YouTube. [Link]

-

Wang, Z., et al. (2024). C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. Europe PMC. [Link]

-

Pohl, M., et al. (2021). How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism. The Journal of Physical Chemistry B, 125(7), 1936-1944. [Link]

-

Schupp, N., et al. (2024). Synthesis of Aromatic N-Oxides Using Electrochemically Generated Peroxodicarbonate. Organic Letters. [Link]

-

Volchegorskii, I. A., et al. (2018). Effects of 3-Hydroxypyridine and Succinic Acid Derivatives on Monoamine Oxidase Activity In Vitro. Pharmaceutical Chemistry Journal, 52(1), 3-7. [Link]

-

Galenko-Yaroshevsky, P. A., et al. (2022). Novel Hydroxypyridine Compound Protects Brain Cells against Ischemic Damage In Vitro and In Vivo. Molecules, 27(21), 7306. [Link]

-

Gholami, M. R., & Habibi, A. (2006). Tautomerism and Regioselectivity of Acylation of 4-Hydroxy-2-mercaptopyridine-N-oxide and 2,4-Dimercaptopyridine-N-oxide: A Computational Study. Phosphorus, Sulfur, and Silicon and the Related Elements, 181(10), 2375-2382. [Link]

-

ResearchGate. (n.d.). Isomeric equilibria possible for 3-hydroxypyridine (3HOPY) and... ResearchGate. [Link]

-

Clementino, L. C., et al. (2021). Design, synthesis and biological evaluation of N-oxide derivatives with potent in vivo antileishmanial activity. PLOS ONE, 16(11), e0259008. [Link]

-

Scanlan, M. J., et al. (1983). Theoretical studies of the tautomeric equilibriums and isomer energetics of 2-, 3-, and 4-hydroxypyridine. Journal of the American Chemical Society, 105(11), 3448-3452. [Link]

-

Stenutz, R. (n.d.). 3-hydroxypyridine N-oxide. Stenutz. [Link]

-

Roca-Sanjuán, D., et al. (2013). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. The Journal of Physical Chemistry A, 117(48), 12819-12827. [Link]

-

Khutia, A., et al. (2020). Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium. Physical Chemistry Chemical Physics, 22(23), 13133-13144. [Link]

-

Pohl, M., et al. (2021). How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism. The Journal of Physical Chemistry B. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Hydroxypyridine. PubChem Compound Database. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 3-Hydroxypyridine N-Oxide [myskinrecipes.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: a study in cyclodextrins and binary solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. A theoretical study of solvent effects on tautomerism and electronic absorption spectra of 3-hydroxy-2-mercaptopyridine and 2,3-dihydroxypyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Differentiation of isomeric hydroxypyridine N-oxides using metal complexation and electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Determination of Solubility for 3-Pyridinol, 4,6-dimethyl-, 1-oxide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a critical parameter in drug development, influencing everything from synthesis and purification to formulation and bioavailability. This guide addresses the current knowledge gap regarding the solubility of 3-Pyridinol, 4,6-dimethyl-, 1-oxide, a pyridine N-oxide derivative of potential interest in medicinal chemistry. Due to the absence of publicly available solubility data for this specific compound, this document serves as a comprehensive methodological framework. It provides researchers with the necessary theoretical grounding and detailed experimental protocols to independently determine the solubility of this compound. The guide covers physicochemical property considerations, step-by-step instructions for both isothermal gravimetric and temperature-dependent spectroscopic methods, and the subsequent thermodynamic modeling of the acquired data using the Apelblat and van't Hoff equations.

Introduction: The Significance of Solubility Data

3-Pyridinol, 4,6-dimethyl-, 1-oxide is a heterocyclic compound belonging to the pyridine N-oxide class. The introduction of an N-oxide group to a pyridine ring significantly alters the parent molecule's physicochemical properties, including its electronic distribution, polarity, and hydrogen bonding capabilities.[1] These modifications can, in turn, influence its biological activity and pharmacokinetic profile. In drug discovery and development, understanding the solubility of such a compound in a range of organic solvents is paramount for crystallization process design, formulation development, and ensuring optimal delivery and efficacy.[2][3]

This guide is necessitated by the lack of published experimental solubility data for 3-Pyridinol, 4,6-dimethyl-, 1-oxide. It is designed to empower researchers by providing a robust, self-validating system for generating this crucial data in-house.

Theoretical Grounding: Predicting Solubility Behavior

The structure of 3-Pyridinol, 4,6-dimethyl-, 1-oxide, featuring a hydroxyl group, two methyl groups, and a polar N-oxide moiety, suggests a molecule with a nuanced solubility profile. The highly polar N-oxide group is a strong hydrogen bond acceptor, a property often exploited in drug design to enhance aqueous solubility.[1] The hydroxyl group can act as both a hydrogen bond donor and acceptor. These features, combined with the hydrophobic character of the dimethylated pyridine ring, imply that its solubility will be highly dependent on the properties of the chosen solvent.

-

Polar Protic Solvents (e.g., alcohols): High solubility is expected due to the potential for hydrogen bonding with both the N-oxide and hydroxyl groups.

-

Polar Aprotic Solvents (e.g., acetone, ethyl acetate): Moderate to good solubility is likely, driven by dipole-dipole interactions with the polar N-oxide group.

-

Nonpolar Solvents (e.g., hexane, toluene): Low solubility is anticipated due to the "like dissolves like" principle, as the overall polarity of the molecule will likely make it less compatible with nonpolar environments.

Experimental Determination of Solubility

Two complementary methods are presented for the accurate determination of solubility: the isothermal gravimetric method for high-precision measurements at a specific temperature, and a spectroscopic method for efficiently determining temperature-dependent solubility profiles.

Isothermal Gravimetric Method

This "gold standard" method directly measures the mass of solute dissolved in a known mass of solvent, providing highly accurate solubility data at a given temperature.[4][5]

-

Preparation of Saturated Solution:

-

Add an excess amount of 3-Pyridinol, 4,6-dimethyl-, 1-oxide to a known volume of the selected organic solvent in a sealed vial or jacketed glass vessel. The presence of undissolved solid is essential to ensure saturation.

-

Agitate the mixture at a constant temperature using a magnetic stirrer or a shaker bath for a sufficient time to reach equilibrium. A period of 24 hours is typically adequate.[6]

-

To confirm equilibrium, samples of the supernatant can be taken at different time points (e.g., 12, 18, and 24 hours) and analyzed. Equilibrium is reached when consecutive measurements yield the same concentration.[4]

-

-

Sample Collection and Preparation:

-

Cease agitation and allow the solid to settle for at least 2 hours at the constant experimental temperature.

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe to match the experimental temperature, fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to prevent the transfer of any undissolved solid.

-

-

Gravimetric Analysis:

-

Dispense the filtered supernatant into a pre-weighed, dry container (e.g., a glass petri dish or evaporating dish).

-

Record the total weight of the container and the solution.

-

Carefully evaporate the solvent in a fume hood or a vacuum oven at a temperature that is high enough to ensure complete evaporation without causing decomposition of the solute.

-

Once the solvent is fully evaporated, place the container in a desiccator to cool to room temperature and then weigh it.

-

Repeat the drying and weighing process until a constant mass is achieved.[5]

-

The mole fraction solubility (x) can be calculated using the following formula:

x = (m_solute / M_solute) / [(m_solute / M_solute) + (m_solvent / M_solvent)]

Where:

-

m_solute is the mass of the dried solute.

-

M_solute is the molar mass of 3-Pyridinol, 4,6-dimethyl-, 1-oxide.

-

m_solvent is the mass of the solvent (calculated from the difference between the total solution mass and the solute mass).

-

M_solvent is the molar mass of the solvent.

Temperature-Dependent UV-Vis Spectroscopic Method

This method is particularly useful for generating solubility data across a range of temperatures more rapidly than the gravimetric method. It relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.[7][8]

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of 3-Pyridinol, 4,6-dimethyl-, 1-oxide of known concentrations in the chosen solvent.

-

Using a UV-Vis spectrophotometer, measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max).[9]

-

Plot a graph of absorbance versus concentration to create a calibration curve. The relationship should be linear, and the equation of the line (y = mx + c) will be used to determine the concentration of unknown samples.

-

-

Preparation and Analysis of Saturated Solutions:

-

Prepare a saturated solution in the same manner as for the gravimetric method in a temperature-controlled cell or vial.

-

Once equilibrium is reached at the first desired temperature, allow the solid to settle.

-

Withdraw a sample of the supernatant and dilute it with a known volume of the solvent to bring the absorbance into the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λ_max.

-

Increase the temperature to the next setpoint, allow the system to re-equilibrate, and repeat the sampling and measurement process.

-

The concentration of the saturated solution can be determined from the calibration curve, accounting for the dilution factor. This can then be converted to mole fraction or other desired units.

Diagram: Experimental Workflow for Solubility Determination

Caption: Workflow for solubility determination using gravimetric and UV-Vis methods.

Data Analysis and Thermodynamic Modeling

Once experimental solubility data (as mole fraction, x) has been collected at various temperatures (T in Kelvin), thermodynamic models can be applied to correlate the data and derive important thermodynamic parameters.

The Modified Apelblat Equation

The Apelblat equation is a semi-empirical model that is widely used to correlate solubility with temperature.[10][11] The modified Apelblat equation is given as:

ln(x) = A + B/T + C ln(T)

Where A, B, and C are model parameters obtained by fitting the equation to the experimental data. Parameter A is related to the entropy of dissolution, while B is related to the enthalpy of dissolution.

The van't Hoff Equation

The van't Hoff equation describes the relationship between the equilibrium constant (in this case, solubility) and temperature.[12][13] It allows for the calculation of the standard enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) of dissolution. The integrated form is:

ln(x) = -ΔH°/(RT) + ΔS°/R

Where R is the ideal gas constant (8.314 J·mol⁻¹·K⁻¹). A plot of ln(x) versus 1/T (a "van't Hoff plot") should yield a straight line with a slope of -ΔH°/R and an intercept of ΔS°/R.[13]

The Gibbs free energy of dissolution can then be calculated using:

ΔG° = ΔH° - TΔS°

These thermodynamic parameters provide insight into the dissolution process:

-

ΔH°: A positive value indicates an endothermic process (solubility increases with temperature), while a negative value indicates an exothermic process.

-

ΔS°: A positive value suggests an increase in disorder upon dissolution.

-

ΔG°: A negative value indicates a spontaneous dissolution process.

Diagram: Data Analysis and Modeling Workflow

Sources

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pharmacyjournal.info [pharmacyjournal.info]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. pharmajournal.net [pharmajournal.net]

- 6. scribd.com [scribd.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions [pion-inc.com]

- 9. researchgate.net [researchgate.net]

- 10. Measurement and Correlation of the Solubility of β-Cyclodextrin in Different Solutions at Different Temperatures and Thermodynamic Study of the Dissolution Process [mdpi.com]

- 11. ajbasweb.com [ajbasweb.com]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. Van 't Hoff equation - Wikipedia [en.wikipedia.org]

Technical Guide: pKa Values and Ionization Constants of Dimethyl Pyridine N-Oxides

Executive Summary

Dimethyl pyridine N-oxides (Lutidine N-oxides) represent a critical class of heterocyclic scaffolds in drug discovery and organocatalysis. Unlike their parent pyridines, these N-oxides possess a unique "push-pull" electronic structure—acting as

This guide provides an authoritative analysis of the ionization behavior of dimethyl pyridine N-oxides, specifically focusing on the 2,6-lutidine and 3,5-lutidine isomers. It details the structural determinants of basicity, provides consolidated

Theoretical Framework: Electronic Structure & Basicity

To understand the ionization constants of dimethyl pyridine N-oxides, one must first define the equilibrium of the conjugate acid. The

The N-Oxide Anomaly

While 2,6-lutidine is a moderately strong base (

-

Inductive Effect (+I): The methyl groups at positions 2,6 or 3,5 are electron-donating. theoretically increasing electron density at the oxygen and raising the

(making it more basic) compared to unsubstituted pyridine N-oxide. -

Resonance Effect (+M): The N-oxide oxygen back-donates electron density into the ring, stabilizing the neutral species but making the protonated form (which loses this resonance stabilization) less favorable.

-

Steric Hindrance (Solvation): In 2,6-dimethyl isomers, the methyl groups flank the oxygen. While they increase electron density, they sterically hinder the solvation shell of the protonated cation (

). This destabilizes the conjugate acid, slightly attenuating the basicity gains from the inductive effect.

Visualization of Resonance and Protonation

The following diagram illustrates the resonance contributors and the protonation pathway.

Figure 1: Mechanistic pathway of N-oxide protonation showing the competition between inductive stabilization and resonance delocalization.

Quantitative Data Landscape

The following values represent the dissociation constants of the conjugate acids in aqueous solution at 25°C. Note the significant drop in basicity compared to the non-oxidized pyridines.

Table 1: Aqueous Values of Pyridine N-Oxides

| Compound | Structure | Electronic Driver | ||

| Pyridine N-oxide | Unsubstituted | 0.79 | Ref | Baseline |

| 2-Picoline N-oxide | 2-Methyl | 1.03 | +0.24 | +I Effect (Ortho) |

| 3-Picoline N-oxide | 3-Methyl | 1.08 | +0.29 | +I Effect (Meta) |

| 4-Picoline N-oxide | 4-Methyl | 1.29 | +0.50 | +I Effect (Para) |

| 2,6-Lutidine N-oxide | 2,6-Dimethyl | ~1.0 - 1.3 | +0.2 - 0.5 | Strong +I, Steric Solvation Penalty |

| 3,5-Lutidine N-oxide | 3,5-Dimethyl | ~1.3 - 1.5 | +0.5 - 0.7 | Additive +I, No Steric Penalty |

> Data Insight: The 2,6-dimethyl isomer does not show a purely additive increase in basicity (expected ~1.5) because the steric bulk interferes with the hydration of the

Table 2: Solvent Effects (Non-Aqueous)

In organic synthesis, these compounds are often used in aprotic solvents. The

| Solvent | Pyridine N-oxide | 2,6-Lutidine N-oxide |

| Water | 0.79 | ~1.1 |

| Acetonitrile (MeCN) | 8.26 | ~10.5 |

| DMSO | 1.7 | ~2.5 |

Experimental Protocol: Spectrophotometric Determination

Because dimethyl pyridine N-oxides are very weak bases (

Principle

The neutral N-oxide and its protonated conjugate acid have distinct UV absorption spectra (solvatochromic shift). The

Workflow Diagram

Figure 2: Step-by-step workflow for the spectrophotometric determination of weak base pKa.

Detailed Methodology

-

Reagents: Analytical grade sulfuric acid (

), 2,6-lutidine N-oxide (purified by vacuum sublimation). -

Buffer Preparation: Since the

is near 1.0, standard buffers are insufficient. Use a series of -

Measurement:

-

Record the UV spectrum of the pure base (in pH 7 buffer).

-

Record the UV spectrum of the pure conjugate acid (in 5 M

). -

Identify the analytical wavelength (

), typically the shift from

-

-

Calculation: Use the modified Henderson-Hasselbalch equation for weak bases:

- : Hammett acidity function of the solution.

- : Absorbance of the sample.

- : Absorbance of fully protonated form.

- : Absorbance of neutral form.

Applications in Drug Development & Catalysis

Understanding the precise

-

Pro-drug Activation: Pyridine N-oxides are often used as bioreducible pro-drugs. The

influences the rate of reduction by metalloenzymes (e.g., CYP450) or bioreductive agents. A higher -

Organocatalysis: 2,6-Lutidine N-oxide is a mild oxidant and Lewis base catalyst. In reactions like the Riley Oxidation or catalytic allylation , the N-oxide oxygen must coordinate to a metal center or substrate. This binding affinity is directly proportional to the basicity (

). -

C-H Activation: In directing group chemistry, the N-oxide moiety directs metal insertion (Pd, Rh) into the ortho-position. The stability of the Metal-O bond is predicted by the basicity of the N-oxide.

References

-

IUPAC Dissociation Constants of Organic Bases in Aqueous Solution. Source: IUPAC / Butterworths. Note: The seminal text for heterocyclic pKa values. Link:

-

Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. Source: Journal of Physical Chemistry / NIH PubMed. Context: Comparative study of solvent effects on N-oxide basicity. Link:

-

Pyridine N-oxide: Synthesis, Properties, and Applications. Source: Organic Syntheses / Wikipedia Summary. Context: General properties and synthesis of the parent scaffold.[2][3][4] Link: [Organic Syntheses Coll.[5] Vol. 4]([Link])

-

Crystal structure and properties of 3,5-dimethylpyridine N-oxide. Source: National Institutes of Health (PMC). Context: Structural data confirming lack of steric hindrance in 3,5-isomers. Link:

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Calculations of p Ka Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.iucr.org [journals.iucr.org]

- 4. Crystal structure of 3,5-dimethylpyridine N-oxide dihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

literature review of 4,6-dimethyl-3-pyridinol 1-oxide derivatives

An In-Depth Technical Guide to the Synthesis, Activity, and Therapeutic Potential of 4,6-Dimethyl-3-Pyridinol 1-Oxide Derivatives

Executive Summary

The pyridine ring is a foundational scaffold in medicinal chemistry, present in numerous natural products and pharmaceuticals.[1][2] Within this broad class, 3-hydroxypyridine derivatives have garnered significant attention for their potent biological activities, particularly as neuroprotective and antioxidant agents.[3][4] This guide focuses on a specific, promising subclass: 4,6-dimethyl-3-pyridinol 1-oxide and its derivatives. The introduction of an N-oxide moiety and specific alkyl substitutions on the pyridine core significantly modulates the molecule's electronic properties, reactivity, and pharmacological profile. This document provides a comprehensive review for researchers and drug development professionals, detailing the synthesis, structure-activity relationships (SAR), and key biological activities of these compounds. We will explore their neuroprotective, antioxidant, and anti-inflammatory potential, grounded in mechanistic insights and supported by detailed experimental protocols and data analysis.

Introduction: The 3-Hydroxypyridine Scaffold and the Significance of the N-Oxide Moiety

The therapeutic utility of 3-hydroxypyridine derivatives is well-established, with drugs like Mexidol (2-ethyl-6-methyl-3-hydroxypyridine) widely used for their anti-ischemic, neuroprotective, and antioxidant properties.[3][4] These activities are largely attributed to the molecule's ability to inhibit lipid peroxidation and scavenge free radicals.[3] The derivatization of this core structure is a key strategy to refine its pharmacological profile, enhance potency, and improve drug-like properties.

The introduction of an N-oxide group to the pyridine ring, creating the 4,6-dimethyl-3-pyridinol 1-oxide core, is a critical modification. Pyridine N-oxides are versatile synthetic intermediates, often exhibiting greater reactivity towards both electrophilic and nucleophilic reagents than their parent pyridines.[5] This enhanced reactivity provides a powerful handle for further chemical modification. From a pharmacological standpoint, the N-oxide group can alter the molecule's polarity, hydrogen bonding capacity, and metabolic fate, potentially leading to improved bioavailability and novel biological activities.

Synthetic Strategies for 4,6-Dimethyl-3-Pyridinol 1-Oxide Derivatives

The synthesis of substituted pyridines and their N-oxides can be approached through various established organic chemistry routes. A common and efficient method involves the oxidative aromatization of 1,4-dihydropyridine precursors.[1] More modern approaches may involve tandem heterocyclization reactions or transition metal-catalyzed C-H bond activation to functionalize the pyridine N-oxide core directly.[5][6]

General Synthetic Workflow

The synthesis typically begins with the construction of the substituted pyridine ring, followed by oxidation to the N-oxide, and subsequent derivatization. The choice of reagents and reaction conditions is critical for controlling regioselectivity and achieving high yields. For instance, the selection of an oxidizing agent for the N-oxide formation step depends on the stability of other functional groups present in the molecule.

Below is a conceptual workflow illustrating the general synthetic logic.

Caption: General Synthetic Workflow for Pyridine N-Oxide Derivatives.

Biological Activities and Structure-Activity Relationships (SAR)

Derivatives of the 3-hydroxypyridine scaffold exhibit a wide spectrum of biological activities. The specific substitutions on the 4,6-dimethyl-3-pyridinol 1-oxide core allow for the fine-tuning of these effects.

Neuroprotective Effects

Mechanistic Insight: The neuroprotective action of 3-hydroxypyridine derivatives is often linked to their ability to mitigate oxidative stress, a key secondary injury factor in events like ischemic stroke or intracerebral hemorrhage (ICH).[7][8] By scavenging free radicals and inhibiting lipid peroxidation, these compounds help preserve neuronal integrity, reduce perifocal edema, and accelerate hemorrhage resorption.[3][9]

Structure-Activity Relationship:

-

Studies on various 3-hydroxypyridine derivatives have shown that the nature of substituents significantly impacts neuroprotective efficacy. For instance, the introduction of specific pharmacophores can alter metabolism and potency.[7]

-

The combination of a 3-hydroxypyridine derivative with other neuroprotective agents, such as erythropoietin analogues, has demonstrated additive or synergistic effects, suggesting action on complementary pathways.[3][9]

-

Salts formed with amino acids, such as N-acetyl-L-glutamate, have been shown to produce compounds with marked neuroprotective and antiamnestic effects, often exceeding the efficacy of reference drugs like Mexidol.[10]

Antioxidant Activity

Mechanistic Insight: The primary antioxidant mechanism for 3-hydroxypyridinols is formal hydrogen atom transfer (HAT) to scavenge radicals. The N-oxide moiety can influence the bond dissociation enthalpy (BDE) of the 3-hydroxyl group, modulating its radical scavenging capacity. Additionally, the α-hydroxyketone arrangement in some tautomeric forms allows for the chelation of metal ions like Fe²⁺ and Fe³⁺, which blocks their participation in the Fenton reaction—a major source of highly damaging hydroxyl radicals.[11][12]

Caption: Mechanism of Hydrogen Atom Transfer (HAT) for Radical Scavenging.

Structure-Activity Relationship:

-

Computational studies (DFT) combined with experimental assays (e.g., DPPH) are powerful tools for elucidating the SAR of antioxidant activity.[11][13]

-

Electron-donating groups on the pyridine ring or its substituents can lower the O-H bond dissociation enthalpy, enhancing radical scavenging ability.

-

The specific arrangement of hydroxyl and ketone functionalities is crucial for metal-chelating properties.[11]

Anti-inflammatory Activity via COX Inhibition

Mechanistic Insight: Chronic inflammation is implicated in numerous diseases, including cancer.[14] Cyclooxygenase (COX) enzymes (COX-1 and COX-2) are key mediators of inflammation through the synthesis of prostaglandins. Inhibition of these enzymes is a major strategy for anti-inflammatory drugs. Pyridine derivatives have been successfully designed as potent COX inhibitors.

Structure-Activity Relationship:

-